(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide
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Overview
Description
(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide is an organic compound with a complex structure that includes a cyano group, a dimethylphenyl group, and an N-methylprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide typically involves multiple steps. One common method starts with the reaction of 2,3-dimethylbenzaldehyde with malononitrile in the presence of a base to form the corresponding (Z)-2-cyano-3-(2,3-dimethylphenyl)acrylonitrile. This intermediate is then reacted with N-methylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular pathways involved in signal transduction, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(2,3-dimethylphenyl)-2-propenenitrile
- (Z)-2-cyano-3-(2,3-dimethylphenyl)-N-ethylprop-2-enamide
- (Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylbut-2-enamide
Uniqueness
(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide is unique due to its specific structural features, such as the presence of both a cyano group and an N-methylprop-2-enamide moiety.
Properties
IUPAC Name |
(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-5-4-6-11(10(9)2)7-12(8-14)13(16)15-3/h4-7H,1-3H3,(H,15,16)/b12-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXFHAQBKZLKQN-GHXNOFRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=C(C#N)C(=O)NC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)/C=C(/C#N)\C(=O)NC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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